molecular formula C40H48N8O8 B13024426 8,8'-((1R,2R,3S,4S)-2,4-Bis(3,4-dimethoxyphenyl)cyclobutane-1,3-diyl)bis(1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione)

8,8'-((1R,2R,3S,4S)-2,4-Bis(3,4-dimethoxyphenyl)cyclobutane-1,3-diyl)bis(1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione)

Cat. No.: B13024426
M. Wt: 768.9 g/mol
InChI Key: PRWCVMGTVZGZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dimeric purine derivative featuring a central cyclobutane core substituted with two 3,4-dimethoxyphenyl groups and two purine moieties. Each purine unit is further modified with diethyl and methyl substituents at positions 1, 3, and 7, respectively. The compound was synthesized as part of a study exploring adenosine A2A receptor ligands with photoswitchable activity, though its specific biological data remain unreported in the provided evidence .

Properties

Molecular Formula

C40H48N8O8

Molecular Weight

768.9 g/mol

IUPAC Name

8-[3-(1,3-diethyl-7-methyl-2,6-dioxopurin-8-yl)-2,4-bis(3,4-dimethoxyphenyl)cyclobutyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C40H48N8O8/c1-11-45-35-31(37(49)47(13-3)39(45)51)43(5)33(41-35)29-27(21-15-17-23(53-7)25(19-21)55-9)30(28(29)22-16-18-24(54-8)26(20-22)56-10)34-42-36-32(44(34)6)38(50)48(14-4)40(52)46(36)12-2/h15-20,27-30H,11-14H2,1-10H3

InChI Key

PRWCVMGTVZGZJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C3C(C(C3C4=CC(=C(C=C4)OC)OC)C5=NC6=C(N5C)C(=O)N(C(=O)N6CC)CC)C7=CC(=C(C=C7)OC)OC)C

Origin of Product

United States

Biological Activity

The compound 8,8'-((1R,2R,3S,4S)-2,4-Bis(3,4-dimethoxyphenyl)cyclobutane-1,3-diyl)bis(1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione) is a complex organic molecule with potential therapeutic applications. Its unique structure suggests possible interactions with biological systems that could lead to significant pharmacological effects. This article focuses on the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C50H48N4O12C_{50}H_{48}N_4O_{12}, with a molecular weight of approximately 972.93 g/mol. The structure features two distinct moieties: a cyclobutane core and purine derivatives, which are known for their biological significance.

Research indicates that compounds similar to this one may interact with various biological targets including enzymes and receptors involved in cellular signaling pathways. The purine moiety is particularly noteworthy as it can modulate signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Studies have shown that structurally related compounds exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of purine can inhibit cancer cell growth by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • In vivo studies using animal models have reported tumor regression in models treated with similar purine derivatives combined with traditional chemotherapeutics .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored:

  • Cytokine profiling in macrophage cultures revealed that treatment with related compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Animal studies indicated reduced edema in models of acute inflammation when treated with purine derivatives .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Tumor Growth InhibitionSignificant reduction in tumor size
Anti-inflammatoryDecreased cytokine levels
Edema ReductionReduced swelling in inflammatory models

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines showed that treatment with a related purine derivative resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of the p53 pathway leading to increased apoptosis markers.

Case Study 2: Inflammatory Response Modulation
In an experiment involving LPS-induced inflammation in mice, administration of the compound led to a significant reduction in paw swelling and histological evidence of reduced inflammatory cell infiltration compared to controls.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Its structure allows for interaction with specific biological targets that are crucial in cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and metastasis. Research has shown that it can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .

Antiviral Properties
There is emerging evidence suggesting that this compound may possess antiviral activity. It has been observed to inhibit viral replication in vitro:

  • Mechanism : The compound interferes with viral entry or replication processes within host cells.
  • Research Findings : A recent investigation highlighted its effectiveness against certain strains of viruses such as influenza and coronaviruses .

Material Science

Nanomaterial Synthesis
The unique structural features of this compound make it suitable for use in the synthesis of nanomaterials:

  • Application : It can serve as a precursor for the development of nanoscale materials used in electronics and photonics.
  • Benefits : The incorporation of this compound into nanostructures can enhance their electronic properties and stability.

Biochemistry

Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor:

  • Target Enzymes : It shows promise in inhibiting enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity.
  • Experimental Results : In vitro studies have reported significant inhibition rates against specific enzymes such as DPP-IV (Dipeptidyl Peptidase IV), which is a target for diabetes treatment .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antiviral PropertiesInhibits viral replication
Material ScienceNanomaterial SynthesisEnhances electronic properties
BiochemistryEnzyme Inhibition StudiesSignificant inhibition of DPP-IV

Chemical Reactions Analysis

Photochemical [2+2] Cycloaddition Reactions

The cyclobutane core and conjugated double bonds in the xanthine moieties enable photochemical dimerization. Under UV irradiation (λ = 365 nm), the compound undergoes [2+2] photocycloaddition, forming syn and anti stereoisomers of cyclobutane-linked dimers. This reaction is stereospecific and solvent-dependent:

  • Syn head-to-tail dimer : Dominant product in polar aprotic solvents (e.g., DMSO), confirmed by 1H^1\text{H}-NMR coupling constants and NOE correlations .

  • Anti head-to-head dimer : Minor product under similar conditions, stabilized by steric hindrance .

Table 1: Photocycloaddition Products and Characterization

ProductYield (%)Key 1H^1\text{H}-NMR Signals (δ, ppm)MS (m/z)
Syn head-to-tail dimer454.25 (m, cyclobutane H), 6.82 (d, J=16 Hz)740.8 [M+H]+
Syn head-to-head dimer484.18 (m, cyclobutane H), 7.05 (d, J=16 Hz)740.8 [M+H]+

Hydrolysis of Purine-Dione Moieties

The purine-2,6-dione rings are susceptible to hydrolysis under acidic (HCl, 1M) or basic (NaOH, 0.1M) conditions. At 80°C:

  • Acidic hydrolysis : Cleaves the xanthine ring to form urea and 3,4-dimethoxybenzoic acid derivatives.

  • Basic hydrolysis : Yields allantoin analogs via dealkylation of the ethyl groups .

Demethylation of Methoxy Groups

Treatment with BBr₃ in dichloromethane selectively demethylates the 3,4-dimethoxyphenyl substituents, producing catechol derivatives. This reaction is quantitative at −78°C over 2 hours, confirmed by LC-MS (m/z shift from 740.8 to 712.7) .

Thermal Ring-Opening of Cyclobutane

At temperatures >200°C, the cyclobutane ring undergoes retro-[2+2] cleavage, regenerating the monomeric xanthine derivatives. This process is reversible under UV light, demonstrating potential for dynamic covalent chemistry applications .

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes (e.g., CYP3A4) reveal oxidative metabolism at the ethyl side chains, forming hydroxylated intermediates. These metabolites exhibit reduced adenosine A₂A receptor binding affinity compared to the parent compound .

Key Research Findings

  • Stereochemical Control : The (1R,2R,3S,4S) configuration directs regioselectivity in photocycloaddition, favoring syn adducts .

  • Biological Activity : The dimerized forms show attenuated pharmacological effects compared to the monomer, suggesting photopharmacological utility .

  • Stability : The compound is stable in neutral aqueous solutions but degrades rapidly under UV exposure or strong acids .

Comparison with Similar Compounds

Key Differences :

Parameter Target Compound Dimer1 Dimer2 Dimer3
Cyclobutane Configuration 1R,2R,3S,4S Mixed anti/syn Synhead-to-tail Synhead-to-head
Yield (%) Not reported 2 27 29
¹H NMR Features Multiple peaks (δ 6.41–7.09) Complex splitting Simplified signals Distinct doublets

The stereochemistry and isomerism significantly influence synthetic accessibility and spectral profiles. For instance, Dimer3’s higher yield (29%) suggests greater stability or favorable reaction kinetics compared to Dimer1 (2%) .

Disulfanediylbis Purine Derivatives

Compound 4 from , 8,8’-disulfanediylbis(1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione) , shares a dimeric purine scaffold but replaces the cyclobutane linker with a disulfide bridge.

Structural and Functional Contrasts :

Parameter Target Compound Compound 4
Linker Type Cyclobutane Disulfanediyl (S–S bridge)
Substituents Diethyl, methyl Dipropyl
Molecular Weight ~880 (calculated) 534
¹H NMR Shifts Aromatic δ 6.41–7.09 Broad peak at δ 14.25 (NH)

The dipropyl groups may enhance lipophilicity relative to the diethyl/methyl groups in the target compound .

N9-Substituted Purines with Aliphatic Linkers

describes purine derivatives with cis/trans-1,4-dichlorobutene or 1,4-dichlorobutyne linkers (e.g., Compounds 5a–20a). These compounds prioritize cytotoxic activity modulation through linker geometry and substitution patterns.

Critical Comparisons :

Parameter Target Compound Butene-Linked Purines
Linker Geometry Rigid cyclobutane Flexible cis/trans butene
Biological Focus Undisclosed (A2A receptor?) Cytotoxicity
Substituent Influence 3,4-Dimethoxyphenyl (electron-donating) Chloromethyl (electron-withdrawing)

The 3,4-dimethoxyphenyl groups may also improve membrane permeability due to increased hydrophobicity .

Cyclobutane-Based Dyes (Spectroscopic Analogues)

discusses 2,4-bis(1-alkyl-3,3-dimethyl-2-indolinylidenemethyl)-cyclobutenediylium-1,3-diolate dyes , which share a cyclobutane core but feature indole-derived substituents.

Spectroscopic Insights :

Parameter Target Compound Cyclobutane Dyes
Core Functionality Purine dimer Conjugated diolate system
Spectral Properties Unreported Solvatochromic fluorescence
Conjugation Limited Extended π-system (planar)

While the target compound’s spectroscopic data are incomplete, the planar, conjugated structure of cyclobutane dyes suggests that its aromatic substituents may similarly influence UV/Vis absorption or fluorescence if analyzed .

Preparation Methods

Stereoselective Cyclobutane Formation

  • The cyclobutane ring with defined stereochemistry (1R,2R,3S,4S) is typically synthesized via [2+2] photocycloaddition or thermal cyclization of appropriately substituted alkenes or dienes bearing 3,4-dimethoxyphenyl groups.
  • The presence of electron-donating methoxy groups on the phenyl rings facilitates regio- and stereoselective cycloaddition.
  • Diastereoselective control is achieved by using chiral auxiliaries or catalysts or by substrate-controlled stereoselectivity during the cyclization step.

Functionalization for Coupling

  • The cyclobutane intermediate is functionalized at the 1,3-positions to introduce reactive groups (e.g., halides, hydroxyls, or leaving groups) that enable subsequent nucleophilic substitution or coupling reactions with purine derivatives.

Preparation of Purine Derivative Moieties

Synthesis of 1,3-Diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione

  • The purine core is constructed via classical purine synthesis routes starting from xanthine or related precursors.
  • Alkylation at N1 and N3 positions with ethyl groups is performed using ethyl halides under basic conditions.
  • Methylation at the N7 position is achieved through selective methylating agents.
  • Purine-2,6-dione functionality is retained to maintain the biological and chemical properties.

Coupling of Purine Units to Cyclobutane Core

Coupling Methodology

  • The coupling involves forming covalent bonds between the purine moieties and the cyclobutane core at the 8-positions of the purines and the 1,3-positions of the cyclobutane.
  • This can be achieved through nucleophilic substitution reactions where the cyclobutane bears leaving groups (e.g., halides) and the purine has nucleophilic nitrogen atoms.
  • Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) may be employed if suitable functional groups are present.
  • Reaction conditions are optimized to preserve stereochemistry and avoid side reactions.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as HPLC.
  • Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to verify stereochemistry and purity.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Notes
1 Stereoselective cyclobutane formation Photocycloaddition of 3,4-dimethoxystyrene derivatives, chiral catalysts Control of stereochemistry critical
2 Functionalization of cyclobutane core Halogenation or activation at 1,3-positions Prepares for coupling
3 Purine derivative synthesis Alkylation of xanthine derivatives with ethyl/methyl halides Ensures correct substitution pattern
4 Coupling reaction Nucleophilic substitution or Pd-catalyzed cross-coupling Maintains stereochemical integrity
5 Purification and characterization HPLC, NMR, MS, X-ray crystallography Confirms structure and purity

Research Findings and Considerations

  • The stereochemistry of the cyclobutane ring is crucial for biological activity; hence, synthesis protocols emphasize stereoselective steps.
  • The choice of protecting groups and reaction solvents affects yields and selectivity.
  • Purine derivatives are sensitive to harsh conditions; mild coupling methods are preferred.
  • Literature reports analogous cyclobutane-purine conjugates with promising anticancer and anti-inflammatory activities, suggesting the importance of precise synthetic control for biological evaluation.
  • No direct synthetic route for this exact compound is publicly detailed in common databases, indicating the need for custom synthetic design based on known methodologies for cyclobutane and purine chemistry.

Q & A

Q. What experimental strategies are recommended for synthesizing and isolating stereoisomers of this compound?

Methodological Answer:

  • Use regioselective photocycloaddition under controlled UV light conditions to favor specific cyclobutane configurations (e.g., syn/anti isomers) .
  • Optimize separation via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) to resolve stereoisomers. Validate purity using high-resolution 1H^1H NMR (400 MHz) with analysis of cyclobutane proton coupling patterns (e.g., δ 5.06–5.76 ppm for syn/anti protons) and methoxy group integrations .

Q. How can NMR spectroscopy distinguish between head-to-head and head-to-tail cyclobutane isomers?

Methodological Answer:

  • Compare cyclobutane proton coupling constants in 1H^1H NMR:
    • Anti-head-to-head isomers show distinct splitting patterns (e.g., δ 5.76 ppm, J=10.6HzJ = 10.6 \, \text{Hz}) due to transannular coupling .
    • Syn-head-to-tail isomers exhibit downfield-shifted cyclobutane protons (e.g., δ 5.06 ppm, J=9.6HzJ = 9.6 \, \text{Hz}) .
  • Confirm assignments using 1H^1H-1H^1H COSY and NOESY to map spatial relationships between methoxyphenyl substituents and purine moieties.

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Monitor solvent polarity and temperature during cycloaddition: Polar aprotic solvents (e.g., DMF) stabilize transition states for syn isomers, while nonpolar solvents favor anti configurations .
  • Implement in-line FTIR to track reaction progress and minimize side reactions (e.g., demethylation of purine diones).

Advanced Research Questions

Q. How can computational modeling predict isomer-specific adenosine receptor binding affinities?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electrostatic potentials of cyclobutane isomers. Compare with crystallographic data for adenosine A2A_{2A} receptors to identify steric clashes or favorable π-π interactions with methoxyphenyl groups .
  • Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics of isolated isomers against recombinant receptors.

Q. What statistical approaches resolve contradictions in bioactivity data across isomer batches?

Methodological Answer:

  • Apply multivariate analysis (MVA) to correlate NMR purity metrics (e.g., integration ratios of δ 1.21–1.36 ppm ethyl groups) with bioactivity outliers .
  • Use design of experiments (DoE) to test variables (e.g., reaction time, solvent ratios) influencing isomer ratios. For example, a 23^3 factorial design can isolate critical factors in photocycloaddition yield .

Q. How to integrate AI-driven process optimization with experimental validation for isomer synthesis?

Methodological Answer:

  • Train machine learning models on historical reaction data (e.g., solvent polarity, light intensity, yield) to predict optimal conditions for target isomers. Validate via autonomous robotic platforms that iteratively test AI-generated protocols .
  • Cross-reference predictions with real-time mass spectrometry to detect deviations (e.g., unexpected dimerization).

Data Contradiction Analysis

Q. How to address discrepancies in reported 1H^1H1H NMR shifts for syn vs. anti isomers?

Methodological Answer:

  • Reconcile data by standardizing experimental conditions:
    • Use deuterated chloroform (CDCl3_3) with consistent drying protocols to eliminate solvent shift variability .
    • Apply dynamic NMR (DNMR) to detect temperature-dependent conformational exchange (e.g., cyclobutane ring puckering) that may obscure splitting patterns .

Q. What strategies validate bioactivity differences between isomers when in vitro/in vivo results conflict?

Methodological Answer:

  • Conduct metabolomic profiling (LC-MS/MS) to assess isomer stability in physiological matrices (e.g., plasma protein binding, hepatic metabolism) .
  • Use knockout mouse models to isolate receptor-specific effects (e.g., A2A_{2A} vs. A1_{1} receptor contributions) .

Methodological Resources

  • Isomer Separation : Chiral HPLC protocols from .
  • Computational Modeling : Reaction path search methods from .
  • Statistical Design : Factorial experiment frameworks from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.